molecular formula C15H15N3S B2884950 4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile CAS No. 478262-63-4

4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B2884950
CAS No.: 478262-63-4
M. Wt: 269.37
InChI Key: KMPNUUBGNMLGRO-UHFFFAOYSA-N
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Description

4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl sulfanyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 3-methylphenylthiourea under acidic conditions to form the intermediate compound, which is then cyclized and nitrated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzaldehyde
  • 3-(Methylphenyl)thiourea
  • Nicotinonitrile derivatives

Uniqueness

4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(dimethylamino)-2-(3-methylphenyl)sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-11-5-4-6-12(9-11)19-15-13(10-16)14(18(2)3)7-8-17-15/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPNUUBGNMLGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC=CC(=C2C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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